Cas no 224036-13-9 (4-(2,3-dihydro-1H-indol-1-yl)aniline)

4-(2,3-dihydro-1H-indol-1-yl)aniline is a versatile intermediate in organic synthesis, particularly valued for its indole-aniline hybrid structure. This compound serves as a key building block in the development of pharmaceuticals, agrochemicals, and functional materials due to its ability to participate in diverse chemical transformations, such as cross-coupling and condensation reactions. Its stable yet reactive amine group enables selective functionalization, while the indole moiety contributes to enhanced electronic and steric properties. The compound’s well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. Its synthesis and handling require standard laboratory precautions to ensure stability and reproducibility.
4-(2,3-dihydro-1H-indol-1-yl)aniline structure
224036-13-9 structure
Product Name:4-(2,3-dihydro-1H-indol-1-yl)aniline
CAS No:224036-13-9
MF:C14H14N2
MW:210.274363040924
MDL:MFCD08699237
CID:2836545
PubChem ID:16793305
Update Time:2025-06-14

4-(2,3-dihydro-1H-indol-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-(Indolin-1-yl)aniline
    • SCHEMBL10621054
    • G42881
    • DTXSID90588600
    • SB65132
    • EN300-41795
    • 4-(2,3-DIHYDRO-1H-INDOL-1-YL)PHENYLAMINE
    • 4-(2,3-dihydro-1H-indol-1-yl)aniline
    • ALBB-036317
    • CS-0248885
    • AKOS000146047
    • Z240089194
    • 224036-13-9
    • Benzenamine, 4-(2,3-dihydro-1H-indol-1-yl)-
    • MFCD08699237
    • ZIA03613
    • MDL: MFCD08699237
    • Inchi: 1S/C14H14N2/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10,15H2
    • InChI Key: NIAZCPBPDHIJEX-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(=CC=2)N)C2C=CC=CC=2CC1

Computed Properties

  • Exact Mass: 210.115698455g/mol
  • Monoisotopic Mass: 210.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 29.3Ų

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Additional information on 4-(2,3-dihydro-1H-indol-1-yl)aniline

Comprehensive Overview of 4-(2,3-dihydro-1H-indol-1-yl)aniline (CAS No. 224036-13-9): Properties, Applications, and Industry Insights

4-(2,3-dihydro-1H-indol-1-yl)aniline, identified by its CAS No. 224036-13-9, is a specialized organic compound gaining attention in pharmaceutical and material science research. This aniline derivative features a unique indoline moiety, which contributes to its versatile reactivity and potential applications. The compound's molecular structure combines an aromatic amine group with a partially saturated indole ring, making it a valuable intermediate in synthetic chemistry.

Recent studies highlight the growing interest in indoline-based compounds like 4-(2,3-dihydro-1H-indol-1-yl)aniline for their role in developing novel drug candidates. Researchers are particularly focused on its potential as a building block for kinase inhibitors and serotonin receptor modulators, addressing trending healthcare demands such as targeted cancer therapies and neurological disorder treatments. The compound's balanced lipophilicity and hydrogen bonding capacity make it attractive for medicinal chemistry applications.

From a materials science perspective, CAS 224036-13-9 demonstrates interesting photophysical properties that align with current industry needs for organic electronic materials. Its conjugated system and electron-donating amine group show promise in the development of organic semiconductors and photovoltaic materials, responding to the global push for sustainable energy solutions. These characteristics position the compound as relevant to cutting-edge research in renewable energy technologies.

The synthesis and handling of 4-(2,3-dihydro-1H-indol-1-yl)aniline require specialized knowledge due to its reactive amine group and heterocyclic system. Modern synthetic approaches emphasize green chemistry principles, reflecting the pharmaceutical industry's shift toward environmentally friendly processes. Analytical techniques such as HPLC-MS and NMR spectroscopy are essential for quality control, ensuring the compound meets rigorous purity standards for research and development applications.

Market analysis indicates rising demand for specialty aniline derivatives like 224036-13-9, driven by increased R&D investment in both pharmaceutical and advanced material sectors. Regulatory considerations for this compound focus on standard laboratory safety protocols rather than restrictive classifications, making it accessible for legitimate research purposes while maintaining appropriate safety standards.

Future research directions for 4-(2,3-dihydro-1H-indol-1-yl)aniline may explore its potential in emerging fields such as bioorthogonal chemistry and targeted drug delivery systems. The compound's structural features offer opportunities for further derivatization, potentially leading to novel applications in both life sciences and material engineering. As synthetic methodologies advance, we anticipate broader utilization of this versatile building block across multiple scientific disciplines.

For researchers working with CAS No. 224036-13-9, proper storage conditions (typically under inert atmosphere at low temperatures) and handling procedures are essential to maintain stability. The compound's solubility profile (moderate in polar organic solvents) and characteristic spectroscopic signatures facilitate its identification and application in various experimental settings, making it a practical choice for synthetic chemistry projects.

The scientific community continues to investigate the full potential of indoline-aniline hybrid molecules, with 4-(2,3-dihydro-1H-indol-1-yl)aniline serving as an important representative of this structural class. Its combination of synthetic accessibility and functional group versatility ensures its ongoing relevance in both academic and industrial research environments, particularly in addressing contemporary challenges in healthcare and sustainable technology development.

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